N-(3-methylphenyl)-4-phenylbutanamide
Description
N-(3-Methylphenyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone with a phenyl group at the C4 position and a 3-methylphenyl substituent on the amide nitrogen. The methyl group on the phenyl ring may enhance lipophilicity compared to unsubstituted analogs, influencing solubility and biological interaction profiles .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-14-7-5-11-16(13-14)18-17(19)12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,18,19) |
InChI Key |
ZKPOFKLJKCLAMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
solubility |
31.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Amide Nitrogen
Compound 1 : 4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide ()
- Structure: The amide nitrogen is substituted with a 3-methoxyphenyl group, and the butanamide chain includes a 4-tert-butylphenoxy moiety.
- Key Differences: Methoxy vs. Methyl: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring, which may enhance resonance stabilization of the amide bond compared to the methyl group (-CH₃) in the main compound . Phenoxy vs.
Compound 2 : N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide ()
- Structure: Features a 3-amino-2-methylphenyl group on the amide nitrogen and a dichlorophenoxy substituent on the butanamide chain.
- Key Differences: Amino Group: The -NH₂ group introduces hydrogen-bonding capacity and basicity, contrasting with the non-polar methyl group in the main compound. This could enhance solubility in aqueous media or interaction with acidic biological targets .
Modifications to the Butanamide Chain
Compound 3 : 4-Methoxybutyrylfentanyl ()
- Structure : Contains a piperidinyl group linked to the amide nitrogen and a 4-methoxyphenyl substituent.
- Methoxy Group: Similar to Compound 1, this group modifies electronic properties but in a more complex scaffold designed for high receptor affinity .
Compound 4 : N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide ()
- Structure: Includes a 3-acetylphenyl group on the amide nitrogen and a chlorinated phenoxy chain.
- Chlorophenoxy: Enhances halogen bonding and lipophilicity, which may improve target engagement in pesticidal or antimicrobial applications .
Comparative Data Table
Structural and Functional Implications
- Lipophilicity : The methyl group in the main compound balances hydrophobicity, whereas chlorine (Compounds 2, 4, 9) or tert-butyl (Compound 4) substituents increase logP values, favoring membrane penetration but risking toxicity .
- Electronic Effects: Methoxy (Compounds 1, 5) and amino (Compound 2) groups alter electron distribution, impacting resonance stabilization and reactivity of the amide bond .
- Biological Activity : Piperidinyl (Compound 5) and acetyl groups (Compound 9) suggest divergent applications—neurological vs. antimicrobial—compared to the main compound’s undefined profile .
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